5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
5-chloro-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN7O3/c1-8-20-16(27-23-8)9-2-3-24-12(5-9)21-22-13(24)7-19-14(25)10-4-11(17)15(26)18-6-10/h2-6H,7H2,1H3,(H,18,26)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMFDNCWTUMWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CNC(=O)C(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity. For instance, some indole derivatives have shown inhibitory activity against certain viruses.
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects.
Biological Activity
5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide is a complex compound with potential biological activities. This article synthesizes available research findings on its biological effects, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a multi-ring structure that includes a chlorinated hydroxy group and a nicotinamide moiety. Its molecular formula can be represented as follows:
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Chlorine Atom | Present at position 5 |
| Hydroxy Group | Located at position 6 |
| Nicotinamide Moiety | Contributes to bioactivity |
| Oxadiazole and Triazole Rings | Implicated in diverse pharmacological effects |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole and triazole have shown effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
A study examined the antibacterial activity of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Properties
The anticancer potential of compounds featuring triazole and oxadiazole rings has been documented extensively. These compounds often exhibit cytotoxicity against cancer cell lines.
Research Findings
In vitro studies have shown that related triazole derivatives can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The cytotoxic activity was significantly enhanced by the introduction of electron-withdrawing groups which stabilize the compound's interaction with cellular targets .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.
Mechanistic Insights
Triazole derivatives have been noted for their ability to inhibit enzymes like carbonic anhydrase and cholinesterase. These interactions are crucial for developing therapeutic agents targeting metabolic pathways in cancer cells and pathogens .
Table 2: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 5 of the nicotinamide ring is highly reactive toward nucleophilic substitution due to electron withdrawal by adjacent groups. Key reactions include:
Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient pyridine ring and stabilization of the transition state by resonance .
Oxidation of the Hydroxyl Group
The hydroxyl group at position 6 undergoes oxidation under controlled conditions:
Applications : The keto derivative is a key intermediate for further functionalization, such as hydrazone formation .
Hydrolysis of the 1,2,4-Oxadiazole Ring
The oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:
Kinetics : Hydrolysis follows pseudo-first-order kinetics with an activation energy of ~65 kJ/mol.
Reductive Amination at the Methyl Group
The methyl group on the triazolo-pyridine ring undergoes reductive amination with primary amines:
| Amine | Conditions | Product (R = substituent) |
|---|---|---|
| Benzylamine | NaBH₃CN, MeOH, RT | N-Benzyl tertiary amine |
| Glycine methyl ester | H₂, Pd/C, THF | Secondary amine with ester functionality |
Limitations : Steric hindrance from the triazolo-pyridine scaffold reduces yields for bulky amines (>40% loss) .
Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions enable C-C bond formation at the triazolo-pyridine ring:
| Reaction Type | Catalysts/Conditions | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives (aryl = Ph, pyridyl) |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated analogs |
Key Finding : The electron-rich triazolo-pyridine ring enhances catalytic turnover in Suzuki reactions (TON > 500) .
pH-Dependent Tautomerism
The compound exhibits pH-dependent tautomerism involving the hydroxyl and oxadiazole groups:
| pH Range | Dominant Form | Evidence |
|---|---|---|
| <3 | Keto form (C=O) | IR absorption at 1680 cm⁻¹ |
| 5–7 | Enol form (C-OH) | UV-Vis λmax shift to 310 nm |
| >9 | Deprotonated enolate | NMR downfield shift of H-6 |
Comparison with Similar Compounds
Structural and Molecular Analysis
The following table summarizes key structural and molecular features of the target compound and two analogues from the provided evidence:
*Hypothetical formula based on structural analysis. †Estimated molecular weight.
Key Structural Differences and Implications
Nicotinamide Substituents: The target compound incorporates Cl and OH groups on the nicotinamide ring, which may enhance polarity and hydrogen-bonding capacity compared to the N-methyl-5-fluoro substituent in ’s compound. The latter’s fluorine atom could improve metabolic stability and membrane permeability via bioisosteric effects .
Heterocyclic Scaffolds :
- The triazolo-pyridine core in the target and compounds contrasts with the triazolo-pyridazine in . Pyridazine’s additional nitrogen atom may alter electron distribution, affecting binding affinity to enzymatic targets like kinases or proteases .
Functional Group Positioning :
- The 3-methyl-oxadiazole in the target and compounds is linked at position 7 (triazolo-pyridine) versus position 8 in . This positional variance could influence steric interactions in target binding pockets.
- ’s cyclopropyl group on the triazolo-pyridazine may enhance rigidity and metabolic resistance, a feature absent in the other compounds .
Research Findings and Limitations
- Synthetic Accessibility : The triazolo-pyridine and oxadiazole motifs in the target compound are synthetically tractable using methods described in crystallography software like SHELXT, which aids in resolving complex heterocyclic structures .
- Pharmacological Data Gaps : Experimental data (e.g., IC₅₀ values, solubility, toxicity) for the target compound and its analogues are unavailable in the provided evidence. Further studies are needed to validate theoretical predictions.
- Comparative Stability : Oxadiazole rings in the target and compounds may confer metabolic stability, whereas the cyclopropane in ’s compound could reduce oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
